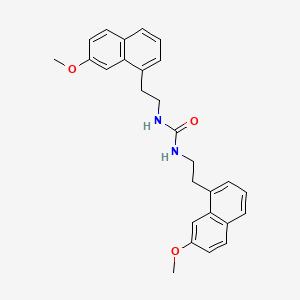
Iloperidone Impurity 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iloperidone Impurity 3 is a chemical compound that is structurally related to Iloperidone, an atypical antipsychotic drug used primarily for the treatment of schizophrenia. This impurity is often encountered during the synthesis and production of Iloperidone and is important for quality control and safety assessments in pharmaceutical manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Iloperidone Impurity 3 involves multiple synthetic steps, typically starting from commercially available raw materials. The synthetic route often includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous processes. The use of advanced techniques like Ultra Performance Liquid Chromatography (UPLC) ensures the efficient separation and purification of the impurity from the main product and other by-products .
Chemical Reactions Analysis
Types of Reactions: Iloperidone Impurity 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Iloperidone Impurity 3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Iloperidone.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the efficacy and safety of Iloperidone.
Mechanism of Action
The exact mechanism of action of Iloperidone Impurity 3 is not fully elucidated. it is believed to interact with similar molecular targets as Iloperidone, including dopamine D2 receptors and serotonin 5-HT2A receptors. These interactions may influence the pharmacological profile of Iloperidone and contribute to its therapeutic and side effects .
Comparison with Similar Compounds
- Iloperidone Impurity 2
- Iloperidone Impurity 4
- Iloperidone Impurity 5
- Iloperidone Impurity 6
Comparison: Iloperidone Impurity 3 is unique in its specific structural modifications, which may result in different chemical and biological properties compared to other impurities. For instance, while Iloperidone Impurity 2 may have a different substitution pattern, Iloperidone Impurity 4 might exhibit variations in its functional groups. These differences can affect their reactivity, stability, and interactions with biological targets .
Properties
CAS No. |
170170-50-0 |
|---|---|
Molecular Formula |
C24H28FNO5 |
Molecular Weight |
429.49 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)

![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)

![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)

